Ni(II) Complex Stability Constants: [12]aneS₄ vs. [14]aneS₄ vs. [16]aneS₄
The apparent stability constant (K) for the 1:1 Ni(II) complex with [12]aneS₄ was determined to be 4.0 M⁻¹, which is 18.8-fold lower than the corresponding value for [14]aneS₄ (75.0 M⁻¹) and 41.5-fold lower than that for [16]aneS₄ (166.0 M⁻¹) [1]. The stability constants were measured using the McConnell-Davidson method, and Job's plots confirmed 1:1 metal-to-ligand stoichiometry for all three macrocycles [1].
| Evidence Dimension | Apparent stability constant (K) for Ni(II) complex formation |
|---|---|
| Target Compound Data | [12]aneS₄: 4.0 M⁻¹ |
| Comparator Or Baseline | [14]aneS₄: 75.0 M⁻¹; [16]aneS₄: 166.0 M⁻¹ |
| Quantified Difference | 18.8-fold lower vs. [14]aneS₄; 41.5-fold lower vs. [16]aneS₄ |
| Conditions | McConnell-Davidson method; 1:1 metal-to-ligand stoichiometry confirmed by Job's plot |
Why This Matters
The substantially lower Ni(II) affinity of [12]aneS₄ relative to larger-ring homologs defines a distinct selectivity window—applications requiring weaker Ni(II) binding or preferential coordination of other metal ions over Ni(II) should select [12]aneS₄ over [14]aneS₄ or [16]aneS₄.
- [1] Stability constants of macrocyclic tetrathioether complexes of Nickel and Cobalt. Transition Met Chem. 2026;51:18. View Source
